molecular formula C25H21NO6S B407450 Phenyl (3-acetyl-2-methylbenzofuran-5-yl)(tosyl)carbamate CAS No. 380480-51-3

Phenyl (3-acetyl-2-methylbenzofuran-5-yl)(tosyl)carbamate

Cat. No.: B407450
CAS No.: 380480-51-3
M. Wt: 463.5g/mol
InChI Key: TUWSVHJMGUFDNF-UHFFFAOYSA-N
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Description

Phenyl (3-acetyl-2-methylbenzofuran-5-yl)(tosyl)carbamate is a complex organic compound with the molecular formula C25H21NO6S It is known for its unique structure, which includes a benzofuran ring, an acetyl group, a methyl group, and a tosyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (3-acetyl-2-methylbenzofuran-5-yl)(tosyl)carbamate typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetyl and Methyl Groups: The acetyl and methyl groups are introduced through Friedel-Crafts acylation and alkylation reactions, respectively.

    Formation of the Tosyl Carbamate Moiety: The final step involves the reaction of the benzofuran derivative with tosyl isocyanate to form the tosyl carbamate moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl (3-acetyl-2-methylbenzofuran-5-yl)(tosyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzofuran ring or the tosyl carbamate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

Phenyl (3-acetyl-2-methylbenzofuran-5-yl)(tosyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Phenyl (3-acetyl-2-methylbenzofuran-5-yl)(tosyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Phenyl (3-acetyl-2-methylbenzofuran-5-yl)(tosyl)carbamate can be compared with other similar compounds, such as:

    Phenyl (3-acetyl-2-methylbenzofuran-5-yl)carbamate: Lacks the tosyl group, which may affect its reactivity and biological activity.

    Phenyl (2-methylbenzofuran-5-yl)(tosyl)carbamate: Lacks the acetyl group, which may influence its chemical properties and applications.

    Phenyl (3-acetylbenzofuran-5-yl)(tosyl)carbamate: Lacks the methyl group, which may alter its overall structure and function.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

phenyl N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methylphenyl)sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6S/c1-16-9-12-21(13-10-16)33(29,30)26(25(28)32-20-7-5-4-6-8-20)19-11-14-23-22(15-19)24(17(2)27)18(3)31-23/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWSVHJMGUFDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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